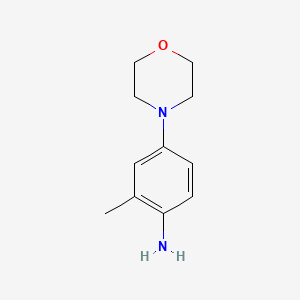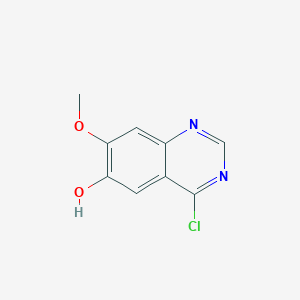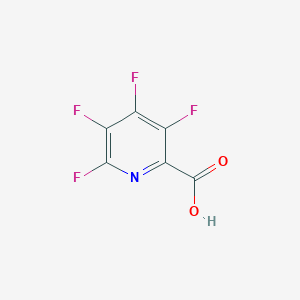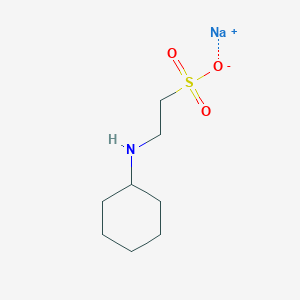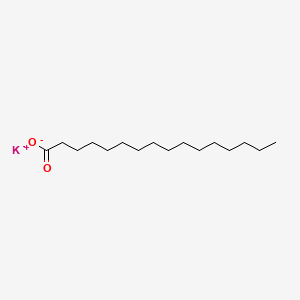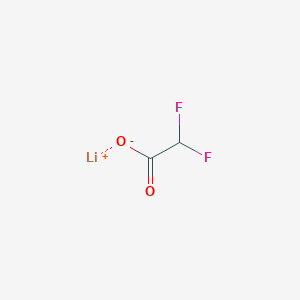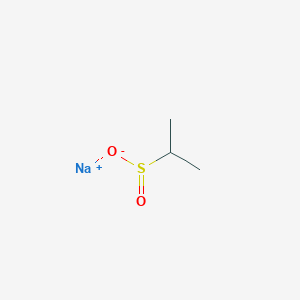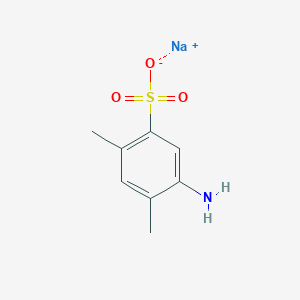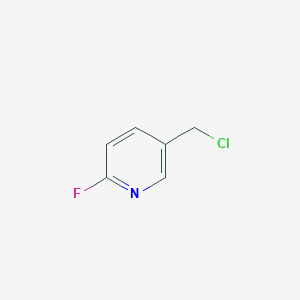
Potassium monomethyl terephthalate
Overview
Description
Potassium monomethyl terephthalate, also known as Terephthalic Acid Monomethyl Ester Potassium Salt, is a chemical compound with the molecular formula C9H7KO4 . It appears as a white to almost white powder or crystal .
Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 7 hydrogen atoms, 1 potassium atom, and 4 oxygen atoms . The exact structure is not provided in the search results.Physical And Chemical Properties Analysis
This compound is a solid at 20°C . It has a molecular weight of 218.25 g/mol . .Scientific Research Applications
Application in K-ion Batteries
Potassium monomethyl terephthalate has been studied for its potential application in K-ion batteries. Research shows that small organic molecules like potassium terephthalate can serve as efficient organic anodes in K-ion batteries. These molecules exhibit clear and reversible discharge and charge platforms, attributed to the redox behavior of organic para-aromatic dicarboxylates. This property leads to satisfactory and reversible specific capacities in K-ion cells (Deng et al., 2017).
Role in Li-ion Batteries
This compound has also been found to be effective in Li-ion batteries. Due to the larger radius of K+ ion, potassium terephthalate exhibits a more stable lattice architecture than lithium terephthalate, leading to superior cyclic and rate capability in Li-ion batteries. The K+ ion in potassium terephthalate remains electrochemically inert, which enhances its dissolution resistance against non-polar electrolyte (Deng et al., 2016).
Crystal Structure Analysis
The crystal structure of potassium hydrogen terephthalate has been determined through X-ray diffraction, showing that acid anions form a one-dimensional chain linked by short and symmetric hydrogen bonds. This structural information is crucial for understanding its potential applications in various fields (Miyakubo et al., 1994).
Application in Hybrid Capacitors
This compound is enabled for use in potassium-ion hybrid capacitors. It exhibits fast diffusion, facile reaction kinetics, and small volume change, contributing to high power and energy density in these capacitors (Luo et al., 2018).
Use in Synthetic Nanodevices
It has been utilized in the creation of synthetic nanodevices. For example, a synthetic nanodevice that transports potassium ions against their concentration gradient when stimulated with external field fluctuations has been developed. This device consists of a single, conical pore created in a thin polyethylene terephthalate film, demonstrating the versatility of potassium terephthalate in nanotechnology applications (Siwy & Fuliński, 2002).
Safety and Hazards
Mechanism of Action
Target of Action
Potassium monomethyl terephthalate, also known as potassium 4-(methoxycarbonyl)benzoate, primarily targets polyethylene terephthalate (PET) plastic waste . It acts as a catalyst in the methanolysis of PET, a chemical pathway for depolymerizing post-consumer PET plastic waste into monomeric feedstock .
Mode of Action
This compound interacts with its target, PET, through a low-energy catalytic route for methanolysis . This interaction leads to the conversion of PET resin into dimethyl terephthalate (DMT), a monomeric feedstock . The compound’s action results in the complete decomposition of PET resins into monomers within 24 hours .
Biochemical Pathways
The biochemical pathway affected by this compound involves the depolymerization of PET . This process proceeds through two series of reaction steps, leading to the degradation of PET . The downstream effects include the production of DMT and the creation of major by-products such as 2-hydroxyethyl methyl terephthalate and monomethyl terephthalate .
Pharmacokinetics
It facilitates the conversion of PET into a more bioavailable form, DMT .
Result of Action
The molecular and cellular effects of this compound’s action include the transformation of PET into a more bioavailable form, DMT . This transformation is achieved through the compound’s catalytic action in the methanolysis of PET .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound exhibits high selectivity of DMT at a mild temperature range of 20–35 °C . Furthermore, the moisture level in the reaction system can affect the conversion of PET into DMT . The compound’s action is also influenced by the presence of cosolvents, which can affect its catalytic performance .
properties
| { "Design of the Synthesis Pathway": "The synthesis of Potassium monomethyl terephthalate can be achieved through a two-step process. The first step involves the synthesis of monomethyl terephthalate, which is then reacted with potassium hydroxide to form Potassium monomethyl terephthalate.", "Starting Materials": [ "Terephthalic acid", "Methanol", "Potassium hydroxide", "Sulfuric acid", "Water" ], "Reaction": [ "Step 1: Synthesis of monomethyl terephthalate", "1. In a round-bottom flask, add terephthalic acid and methanol in a 1:2 molar ratio.", "2. Add a catalytic amount of sulfuric acid to the flask.", "3. Heat the mixture to reflux for 4-6 hours.", "4. Cool the mixture to room temperature and filter the resulting solid.", "5. Wash the solid with water and dry it under vacuum to obtain monomethyl terephthalate.", "Step 2: Synthesis of Potassium monomethyl terephthalate", "1. In a round-bottom flask, add monomethyl terephthalate and potassium hydroxide in a 1:1 molar ratio.", "2. Add water to the flask and heat the mixture to reflux for 4-6 hours.", "3. Cool the mixture to room temperature and filter the resulting solid.", "4. Wash the solid with water and dry it under vacuum to obtain Potassium monomethyl terephthalate." ] } | |
CAS RN |
42967-55-5 |
Molecular Formula |
C9H8KO4 |
Molecular Weight |
219.26 g/mol |
IUPAC Name |
potassium;4-methoxycarbonylbenzoate |
InChI |
InChI=1S/C9H8O4.K/c1-13-9(12)7-4-2-6(3-5-7)8(10)11;/h2-5H,1H3,(H,10,11); |
InChI Key |
XWTBMFFYBMCHBV-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)[O-].[K+] |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)O.[K] |
Other CAS RN |
42967-55-5 |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



